4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Overview
Description
4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Scientific Research Applications
4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as piperidine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro derivatives.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Known for its pharmacological activities and used in the synthesis of carbon quantum dots.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action.
Uniqueness: 4-(2,4-Dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione stands out due to its unique chromene structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-17(2)7-13(20)16-11(6-15(21)22-14(16)8-17)10-4-3-9(18)5-12(10)19/h3-5,11H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDCOBDXHPEONB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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